

Quantifying Lenvatinib: Detailed Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Lenvatinib-15N,d4

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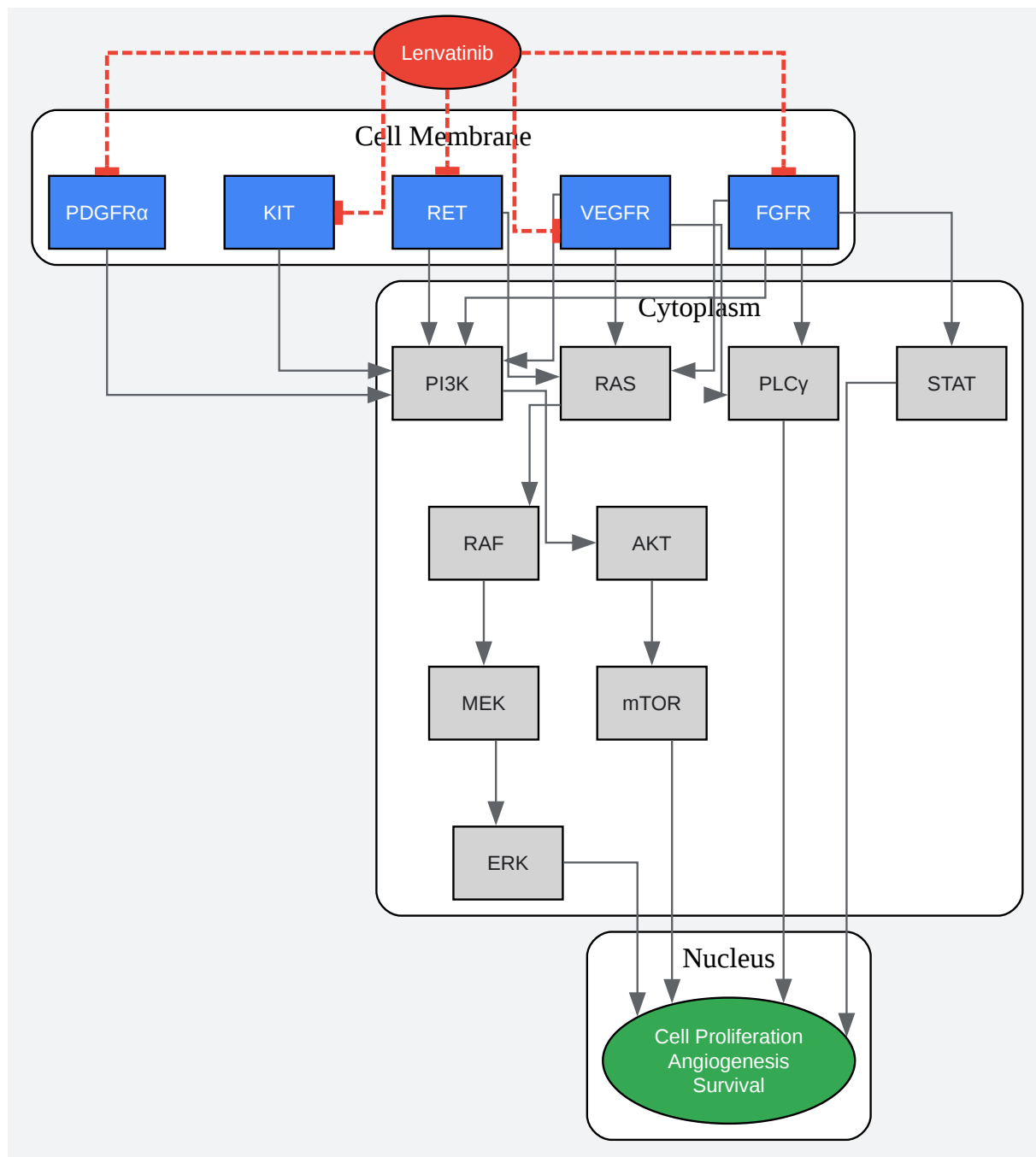
This document provides detailed application notes and protocols for the quantitative analysis of Lenvatinib in various biological matrices. It is intended for researchers, scientists, and drug development professionals working on the pharmacokinetics, pharmacodynamics, and therapeutic drug monitoring of this multi-kinase inhibitor.

Introduction to Lenvatinib Quantification

Lenvatinib is an oral tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFR α), KIT, and RET.^[1] Accurate quantification of Lenvatinib in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing and ensuring therapeutic efficacy. The primary analytical methods employed for Lenvatinib quantification are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Lenvatinib Signaling Pathway

Lenvatinib exerts its anti-cancer effects by inhibiting key signaling cascades that promote cell proliferation, survival, and angiogenesis. A simplified representation of the primary signaling pathways targeted by Lenvatinib is provided below.



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Figure 1: Lenvatinib Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the validation parameters of various analytical methods for the quantification of Lenvatinib in different biological matrices.

Table 1: LC-MS/MS Methods for Lenvatinib Quantification

Biologic al Matrix	Sample Prepara tion	Linearit y Range (ng/mL)	LLOQ (ng/mL)	Accurac y (%)	Precisio n (%CV)	Recover y (%)	Referen ce
Human Plasma	Protein Precipitat ion	0.50 - 2000	0.50	96.3 - 109.0	≤ 11.3	≥ 95.6	[2] [3]
Human Plasma	Protein Precipitat ion	1 - 1000	1	Acceptab le	Acceptab le	-	[4]
Human Plasma	Liquid- Liquid Extractio n	0.0102 - 0.5016	0.0102	95.64 - 100.08	0.03 - 2.42	-	[5]
Rat Plasma	Protein Precipitat ion	0.2 - 1000	0.2	Acceptab le	Acceptab le	97.94 - 106.57	[6]
Rat Plasma	Liquid- Liquid Extractio n	0.2 - 1000	0.2	Acceptab le	< 15	> 85	[7]
Human Serum	Solid- Phase Extractio n	0.2 - 1000	0.2	-	-	-	[1]
Human Urine	Protein Precipitat ion	0.25 - 50	0.25	-	-	-	[2]
Human Feces	Protein Precipitat ion	0.25 - 50	0.25	-	-	-	[2]
Rabbit Plasma	Liquid- Liquid	-	-	-	-	-	[8]

Extraction

Table 2: HPLC-UV Methods for Lenvatinib Quantification

Biological Matrix	Sample Preparation	Linearity Range (µg/mL)	LOQ (µg/mL)	Accuracy (%)	Precision (%RSD)	Recovery (%)	Reference
Bulk Drug	Dilution	10 - 40	2.79	-	-	99.05	[9]
Bulk Drug	Dilution	30 - 150	9.92	-	0.5 - 1.0	100.4	[3][10]
Human Plasma	-	0.028 - 1.120	0.028	-	2.66	94.758	[11]

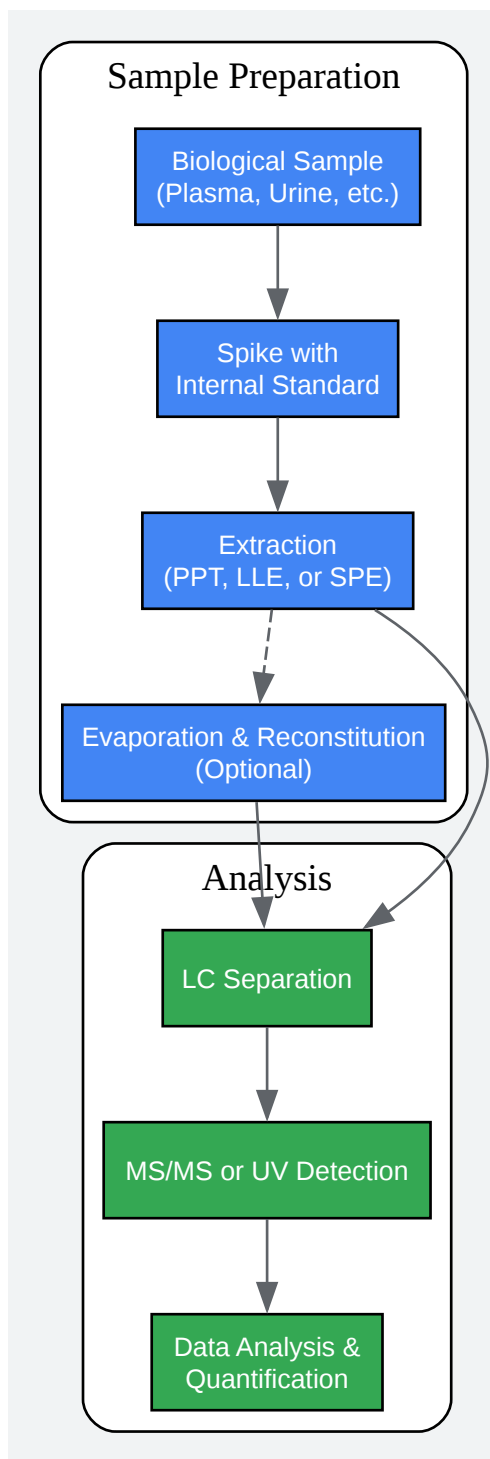
Note: "-" indicates data not specified in the cited reference.

Experimental Protocols

This section provides detailed protocols for the most common methods used to quantify Lenvatinib in biological matrices.

General Workflow for Sample Analysis

The general workflow for quantifying Lenvatinib in biological samples involves sample preparation, chromatographic separation, and detection.



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Figure 2: General Experimental Workflow.

LC-MS/MS Method for Lenvatinib in Human Plasma (Protein Precipitation)

This protocol is adapted from a validated method for therapeutic drug monitoring of Lenvatinib.
[\[2\]](#)[\[3\]](#)

4.2.1. Materials and Reagents

- Lenvatinib reference standard
- Lenvatinib-d4 (or other suitable internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Drug-free human plasma

4.2.2. Sample Preparation Protocol

- Spiking: To 100 μ L of human plasma, add the internal standard (Lenvatinib-d4) to a final concentration of 50 ng/mL.[\[1\]](#)
- Protein Precipitation: Add 300 μ L of ice-cold acetonitrile to the plasma sample.
- Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[\[12\]](#)
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
- Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase.
- Injection: Inject an appropriate volume (e.g., 5 μ L) of the supernatant or reconstituted sample into the LC-MS/MS system.

4.2.3. Chromatographic and Mass Spectrometric Conditions

- LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50, v/v).
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient to ensure separation from matrix components.
- Ionization Mode: Electrospray Ionization (ESI), Positive mode.
- MRM Transitions:
 - Lenvatinib: m/z 427.1 \rightarrow 370.1[7]
 - Lenvatinib-d4 (IS): m/z 431.1 \rightarrow 370.1[7]

LC-MS/MS Method for Lenvatinib in Rat Plasma (Liquid-Liquid Extraction)

This protocol is based on a method developed for pharmacokinetic studies in rats.[7]

4.3.1. Materials and Reagents

- Lenvatinib reference standard
- Lenvatinib-d5 (or other suitable internal standard)
- Ethyl acetate, HPLC grade
- Acetonitrile, HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water

- Drug-free rat plasma

4.3.2. Sample Preparation Protocol

- Spiking: To 50 μ L of rat plasma, add the internal standard (Lenvatinib-d5).
- Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.
- Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
- Supernatant Transfer: Transfer the upper organic layer to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
- Reconstitution: Reconstitute the residue in 100 μ L of the mobile phase.
- Injection: Inject a suitable volume into the LC-MS/MS system.

4.3.3. Chromatographic and Mass Spectrometric Conditions

- LC Column: A suitable C18 or phenyl reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[6]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
- Flow Rate: 0.25 mL/min.[6]
- Gradient: A gradient elution to separate Lenvatinib and the internal standard.
- Ionization Mode: ESI, Positive mode.
- MRM Transitions:
 - Lenvatinib: m/z 427.1 \rightarrow 370.0[7]
 - Lenvatinib-d5 (IS): m/z 432.1 \rightarrow 370.0[6]

HPLC-UV Method for Lenvatinib in Human Plasma

This protocol is based on a validated RP-HPLC method.[11]

4.4.1. Materials and Reagents

- Lenvatinib reference standard
- Methotrexate (or other suitable internal standard)
- Acetonitrile, HPLC grade
- Sodium dihydrogen phosphate
- Orthophosphoric acid
- Drug-free human plasma

4.4.2. Sample Preparation Protocol

- Protein Precipitation: To a volume of plasma, add a 3-fold volume of acetonitrile, vortex, and centrifuge.
- Supernatant Collection: Collect the supernatant for analysis.

4.4.3. Chromatographic Conditions

- LC Column: Zodiasil C18 (150 × 4.6 mm, 5 µm).[11]
- Mobile Phase: 0.01 N Sodium di-hydrogen phosphate (pH 4.8) : Acetonitrile (45:55 v/v).[11]
- Flow Rate: 1.0 mL/min.[11]
- Detection Wavelength: 240 nm.[11]
- Column Temperature: 30°C.[11]

Application Notes for Other Matrices

Urine

Quantification of Lenvatinib in urine is important for understanding its renal excretion. Sample preparation typically involves a "dilute-and-shoot" approach or protein precipitation if the protein content is high. A study by Dubbelman et al. mentions a validated LC-MS/MS method for Lenvatinib in human urine using protein precipitation with a linearity range of 0.25–50 ng/mL.[2] Another study describes a method for quantifying urinary biomarkers of CYP3A activity, which metabolizes Lenvatinib, involving deproteinization with acetonitrile followed by enzymatic hydrolysis.[5]

Feces

Analysis of Lenvatinib in feces is crucial for mass balance studies and understanding its primary excretion route. Sample preparation is more complex due to the solid nature of the matrix. It typically involves homogenization of the feces in a suitable solvent, followed by extraction (e.g., LLE or SPE) and cleanup. Dubbelman et al. also reported a validated LC-MS/MS method for Lenvatinib in human feces with a linearity range of 0.25–50 ng/mL after protein precipitation.[2] A study on the excretion of radiolabeled Lenvatinib found that a majority of the dose is recovered in feces.[13]

Tissue Homogenates

Quantifying Lenvatinib in tissue homogenates is essential for assessing its distribution into target tissues (e.g., tumors) and organs of metabolism (e.g., liver). A UPLC-MS method was developed to quantify lenvatinib in the serum and liver of rats.[6] Analysis of Lenvatinib in tumor tissue has also been reported, where tumor tissues were removed for analysis. A general approach involves homogenizing the tissue in a buffer, followed by protein precipitation or liquid-liquid extraction to isolate the drug. The choice of homogenization and extraction method will depend on the tissue type and the physicochemical properties of Lenvatinib.

Conclusion

The methods described in this document provide a comprehensive overview for the quantification of Lenvatinib in various biological matrices. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. For high sensitivity and selectivity, LC-MS/MS is the method of choice. HPLC-UV can be a viable alternative for applications where lower sensitivity is acceptable. Proper method validation is essential to ensure the reliability of the generated data.

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